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Compound of Interest

Compound Name: 2,3,6-Trifluoropyridin-4-amine

Cat. No.: B1283207 Get Quote

An In-depth Technical Guide to 2,3,6-
Trifluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,3,6-Trifluoropyridin-4-amine is limited.

This guide provides a comprehensive overview based on available information for the target

compound and data from structurally related analogs to infer its physicochemical properties.

Core Molecular Information
2,3,6-Trifluoropyridin-4-amine is a fluorinated pyridine derivative with potential applications in

medicinal chemistry and materials science. The presence of three fluorine atoms is expected to

significantly influence its electronic properties, reactivity, and biological activity.
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Property Value Source

CAS Number 63489-55-4 [Internal Search]

Molecular Formula C₅H₃F₃N₂ [Internal Search]

Molecular Weight 148.08 g/mol [Internal Search]

Canonical SMILES C1=C(C(=NC(=C1F)F)N)F [Internal Search]

InChI Key Not Available

Appearance Expected to be a solid [Inference]

Storage Conditions
Short term: -4°C; Long term:

-20°C
[Internal Search]

Estimated Physicochemical Properties
Due to the absence of direct experimental data for 2,3,6-Trifluoropyridin-4-amine, the

following table provides estimated values and data from structurally similar compounds to offer

a comparative perspective.
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Property

2,3,6-
Trifluoropyridi
n-4-amine
(Estimated/Infe
rred)

4-Amino-
2,3,5,6-
tetrafluoropyri
dine

4-Amino-3-
chloro-2,5,6-
trifluoropyridin
e

2,4,6-
Trifluoropyridi
ne

Melting Point

(°C)
Not Available 82 - 88 120 - 121 Not Available

Boiling Point (°C) Not Available Not Available Not Available 102

pKa

Estimated to be

lower than non-

fluorinated

aminopyridines

due to the

electron-

withdrawing

nature of fluorine

atoms.[1]

Not Available Not Available Not Available

Solubility

Expected to have

good solubility in

polar organic

solvents like

DMSO and

methanol.[2][3]

Not Available Not Available
Insoluble in

water

Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of 2,3,6-Trifluoropyridin-4-amine is

not available in the reviewed literature, a plausible synthetic route can be proposed based on

established methods for the synthesis of fluorinated aminopyridines. A common approach

involves the nucleophilic aromatic substitution of a polyfluorinated pyridine precursor.

Proposed Synthetic Pathway:
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A potential synthesis could involve the reaction of 2,3,4,6-tetrafluoropyridine with ammonia or a

protected amine. The 4-position in perfluoropyridine is generally the most susceptible to

nucleophilic attack.

2,3,4,6-Tetrafluoropyridine

Reaction

Ammonia (or protected amine)

2,3,6-Trifluoropyridin-4-amineNucleophilic Aromatic Substitution

Click to download full resolution via product page

Caption: Proposed synthesis of 2,3,6-Trifluoropyridin-4-amine.

General Experimental Protocol (Hypothetical):

Reaction Setup: In a sealed reaction vessel, dissolve 2,3,4,6-tetrafluoropyridine in a suitable

aprotic solvent such as acetonitrile or DMSO.

Nucleophilic Addition: Add an excess of aqueous ammonia or a solution of a protected amine

(e.g., benzylamine, followed by deprotection) to the reaction mixture.

Heating and Monitoring: Heat the mixture at a controlled temperature (e.g., 80-120 °C) and

monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-

layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture and partition it between water and an

organic solvent (e.g., ethyl acetate).

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. Purify the crude product by column chromatography

on silica gel.

Workflow for Characterization of a Novel Fluorinated Pyridine:
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Caption: Workflow for the synthesis and characterization of a novel compound.

Predicted Spectroscopic Data
While experimental spectra are not available, the following are predictions based on the

structure of 2,3,6-Trifluoropyridin-4-amine and general principles of spectroscopy.

4.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing a signal for the C5-proton and

signals for the amine protons.
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C5-H: This proton would likely appear as a complex multiplet due to coupling with the

adjacent fluorine atoms (F6 and the more distant F2 and F3). Its chemical shift would be in

the aromatic region, influenced by the electron-withdrawing fluorine atoms.

NH₂: The amine protons would likely appear as a broad singlet. The chemical shift would be

dependent on the solvent and concentration.

4.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show five distinct signals for the pyridine ring carbons. Each

carbon signal would be split by the fluorine atoms attached to or near it (C-F coupling).

C-F signals: The signals for C2, C3, and C6 will show large one-bond C-F coupling

constants.

C4 and C5 signals: These signals will show smaller two- or three-bond C-F couplings. The

chemical shifts will be significantly influenced by the fluorine substituents.

4.3. 19F NMR Spectroscopy

The 19F NMR spectrum is expected to show three distinct signals for the fluorine atoms at the

C2, C3, and C6 positions. These signals would likely appear as multiplets due to F-F and F-H

coupling.

4.4. IR Spectroscopy

The infrared spectrum would be expected to show characteristic absorption bands for the N-H

and C-F bonds.

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and

asymmetric stretching of the primary amine.

N-H bending: A band around 1600-1650 cm⁻¹.

C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
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4.5. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 148.

Fragmentation patterns would likely involve the loss of HF and other small molecules.

Chemical Properties: Reactivity and Stability
Reactivity: The pyridine ring is deactivated towards electrophilic substitution due to the

electron-withdrawing effects of the fluorine atoms. Conversely, it is activated for nucleophilic

aromatic substitution, where a fluorine atom could potentially be displaced by a strong

nucleophile, although the 4-amino group is a strong activating group which may complicate

this. The amino group can undergo typical reactions of primary aromatic amines, such as

diazotization and acylation.[4]

Stability: Fluorinated pyridines are generally stable compounds. The provided storage

conditions of -4°C to -20°C suggest that the compound may be sensitive to prolonged

exposure to higher temperatures or light.

Conclusion
2,3,6-Trifluoropyridin-4-amine is a compound of interest for which detailed experimental

characterization is currently lacking in public literature. This guide provides a foundational

understanding based on its molecular structure and by drawing parallels with related

fluorinated pyridines. The proposed synthetic and characterization workflows offer a roadmap

for researchers aiming to work with this and similar novel compounds. Further experimental

investigation is necessary to fully elucidate its chemical and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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